molecular formula C9H8ClF3N4O3 B7787796 (3Z)-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]-3-[(hydroxyamino)methylidene]urea

(3Z)-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]-3-[(hydroxyamino)methylidene]urea

Cat. No.: B7787796
M. Wt: 312.63 g/mol
InChI Key: WBZCGJHFUJVFBD-UHFFFAOYSA-N
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Description

The compound with the identifier “(3Z)-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]-3-[(hydroxyamino)methylidene]urea” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3Z)-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]-3-[(hydroxyamino)methylidene]urea involves several synthetic routes. One common method includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, enhancing their solubility and stability . The inclusion complexes are typically prepared by dissolving both the guest molecule (this compound) and cyclodextrin in water or another suitable solvent, followed by stirring and subsequent isolation of the complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization, filtration, and drying to obtain the final product. Advanced analytical techniques are employed to monitor the quality and consistency of the compound throughout the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]-3-[(hydroxyamino)methylidene]urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: In this reaction, the compound gains electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group in the compound with another, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

(3Z)-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]-3-[(hydroxyamino)methylidene]urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]-3-[(hydroxyamino)methylidene]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help in the design of more effective drugs.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3Z)-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]-3-[(hydroxyamino)methylidene]urea include other molecules with comparable chemical structures and properties. Examples include:

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that may not be feasible with other similar compounds. Its ability to form stable inclusion complexes with cyclodextrins, for instance, enhances its solubility and stability, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

(3Z)-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]-3-[(hydroxyamino)methylidene]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N4O3/c10-6-1-5(9(11,12)13)2-14-7(6)3-20-17-8(18)15-4-16-19/h1-2,4,19H,3H2,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZCGJHFUJVFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CONC(=O)N=CNO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1Cl)CONC(=O)/N=C\NO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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